

A Comparative Guide to Neutron Absorbers: Erbium-168 Versus Other Key Materials

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Compound of Interest

Compound Name: Erbium-168

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In the precise world of nuclear research, medical isotope production, and drug development, the selection of an appropriate neutron-absorbing material is a critical decision. These materials, often referred to as neutron poisons, play a pivotal role in controlling neutron flux in nuclear reactors, shielding sensitive equipment, and in the production of medical radionuclides. This guide provides an objective comparison of the neutron absorption properties of **Erbium-168** (^{168}Er) against other commonly utilized materials: Boron-10 (^{10}B), Cadmium-113 (^{113}Cd), Gadolinium-155 (^{155}Gd), Gadolinium-157 (^{157}Gd), and Samarium-149 (^{149}Sm). The comparison is supported by quantitative data and an overview of the experimental protocols used for their determination.

Quantitative Comparison of Neutron Absorption Properties

The efficacy of a neutron absorber is primarily determined by its neutron capture cross-section (σ) and its resonance integral (I_0). The thermal neutron capture cross-section represents the effective area for neutron absorption at thermal energies (typically 0.0253 eV), while the resonance integral accounts for the absorption of neutrons at higher, or epithermal, energies. These values are crucial for predicting the material's performance in a given neutron spectrum.

The following table summarizes the thermal neutron capture cross-sections and resonance integrals for **Erbium-168** and other selected neutron-absorbing isotopes. The data is compiled

from evaluated nuclear data libraries and experimental measurements.

Isotope	Thermal Neutron Capture Cross-Section (σ_0) [barns]	Resonance Integral (I_0) [barns]
Erbium-168 (^{168}Er)	2.74 ± 0.08	37 ± 5
Boron-10 (^{10}B)	3840 ± 11 (n, α)	1722 ± 20 (n, α)
Cadmium-113 (^{113}Cd)	20600 ± 400	394.5
Gadolinium-155 (^{155}Gd)	61000 ± 900	1560 ± 60
Gadolinium-157 (^{157}Gd)	254000 ± 3000	790 ± 30
Samarium-149 (^{149}Sm)	41000 ± 600	3100 ± 200

Note: 1 barn = 10^{-24} cm². The values presented are for the (n, γ) reaction unless otherwise specified. Data is sourced from internationally recognized nuclear data compilations.

From the data, it is evident that isotopes like Gadolinium-157, Gadolinium-155, and Samarium-149 possess exceptionally high thermal neutron capture cross-sections, making them highly effective absorbers of low-energy neutrons. Boron-10 also exhibits a high cross-section for the (n, α) reaction, which is advantageous in applications where the production of gamma rays is undesirable. Cadmium-113 is another strong thermal neutron absorber.

In comparison, **Erbium-168** has a significantly lower thermal neutron capture cross-section. However, its moderate resonance integral suggests it can be a more effective absorber for epithermal neutrons relative to its thermal absorption. This characteristic can be beneficial in specific applications where a more gradual or spectrally selective neutron absorption is required. The primary application of ^{168}Er is in the production of the medical radioisotope Erbium-169 (^{169}Er) through neutron capture.^[1] ^{169}Er is used in radiosynoviorthesis for the treatment of rheumatoid arthritis.

Experimental Protocols for Determining Neutron Absorption Properties

The accurate measurement of neutron capture cross-sections is fundamental to nuclear science and engineering. Two primary experimental techniques are employed for this purpose: the activation method and the time-of-flight (TOF) method.

Neutron Activation Analysis (NAA)

The activation method is a highly sensitive nuclear analytical technique used to determine the concentration of elements in a vast amount of materials. It can also be employed to measure neutron capture cross-sections.

Methodology:

- **Sample and Standard Preparation:** A sample of the material with a known mass and isotopic composition, along with a standard material with a well-known neutron capture cross-section (e.g., gold or cobalt), are prepared. Both are encapsulated in a suitable material like high-purity quartz or aluminum.[\[2\]](#)
- **Irradiation:** The sample and the standard are simultaneously irradiated in a stable and well-characterized neutron field, typically within a nuclear research reactor. The neutron flux should be as uniform as possible for both the sample and the standard.[\[2\]](#)
- **Activity Measurement:** After irradiation, the induced radioactivity in both the sample and the standard is measured using a high-resolution gamma-ray spectrometer (e.g., a High-Purity Germanium - HPGe detector). The characteristic gamma rays emitted from the decay of the newly formed radioisotopes are counted.[\[2\]](#)
- **Cross-Section Calculation:** By comparing the induced activity of the sample to that of the standard, and knowing the neutron flux (determined from the standard), the neutron capture cross-section of the sample isotope can be calculated. The calculation involves correcting for factors such as irradiation time, decay time, measurement time, detector efficiency, and gamma-ray emission probabilities.[\[3\]](#)

Time-of-Flight (TOF) Technique

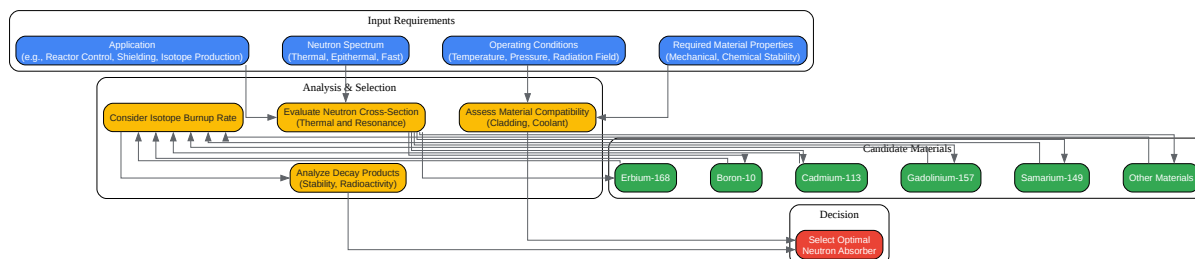
The time-of-flight technique is a powerful method for measuring energy-dependent neutron cross-sections, providing detailed information across a wide range of neutron energies.

Methodology:

- **Pulsed Neutron Source:** The experiment utilizes a pulsed neutron source, such as a linear accelerator (LINAC) with a neutron-producing target or a spallation source.^[4] These sources produce short bursts of neutrons with a wide range of energies.
- **Flight Path and Detectors:** The neutrons travel down a long, evacuated flight path. A sample of the material being investigated is placed in the neutron beam. Detectors are positioned at a known distance from the neutron source to measure the neutrons that are transmitted through the sample (for total cross-section) or the gamma rays emitted from the sample after neutron capture (for capture cross-section).^{[4][5]}
- **Time Measurement:** The time it takes for a neutron to travel from the source to the detector is precisely measured. Since the distance is known, the neutron's velocity, and therefore its kinetic energy, can be determined.
- **Cross-Section Determination:** By analyzing the number of neutrons detected at different arrival times (and thus different energies), with and without the sample in the beam, the energy-dependent total cross-section can be determined. For capture cross-section measurements, the energy of the incident neutron is correlated with the detection of prompt gamma-rays from the (n,γ) reaction in the sample.^[4] The data is then used to determine the capture cross-section as a function of neutron energy.

Visualizing the Selection Process for Neutron Absorbers

The choice of a neutron absorber is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for selecting an appropriate neutron-absorbing material.



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Workflow for Neutron Absorber Selection.

Conclusion

The selection of a neutron absorber is a critical task that requires a thorough understanding of the nuclear properties of candidate materials and the specific demands of the application. While materials like Gadolinium-157 and Boron-10 offer exceptionally high neutron absorption capabilities for thermal neutrons, **Erbium-168** presents a more moderate and spectrally selective option. Its primary role in the production of the medical isotope ^{169}Er highlights the importance of considering the entire lifecycle and application of the material, from neutron capture to the utility of the resulting products. The continuous refinement of experimental techniques, such as neutron activation analysis and time-of-flight measurements, is essential for providing the high-quality nuclear data necessary for informed material selection in research, medicine, and industry.

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